Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to as the target compound) is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via Hantzsch condensation. Its structure features:
- Diethyl ester groups at positions 3 and 3.
- 2,6-Dimethyl substituents on the dihydropyridine ring.
- 1-(4-Methylphenyl) at the N1 position.
- 4-(3-Nitrophenyl) at the C4 position.
The 3-nitrophenyl group distinguishes it from common 1,4-DHPs like nifedipine (a calcium channel blocker) and confers unique electronic and steric properties. The compound has been investigated for its P-glycoprotein (P-gp) inhibitory activity, with a fluorescence activity ratio (FAR) of 2.7 in L5178Y mdr cells, indicating moderate potency .
Properties
Molecular Formula |
C26H28N2O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28N2O6/c1-6-33-25(29)22-17(4)27(20-13-11-16(3)12-14-20)18(5)23(26(30)34-7-2)24(22)19-9-8-10-21(15-19)28(31)32/h8-15,24H,6-7H2,1-5H3 |
InChI Key |
OBZVDUIVZZESDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Pathway
The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form symmetrical 1,4-DHPs. To introduce the unsymmetrical 1-(4-methylphenyl) and 4-(3-nitrophenyl) groups, a modified Hantzsch protocol is employed using 4-methylbenzylamine as the nitrogen source instead of ammonia. This substitution enables direct incorporation of the 4-methylphenyl group at the 1-position during cyclization.
Reagents :
-
3-Nitrobenzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.2 equiv)
-
4-Methylbenzylamine (1.1 equiv)
-
Solvent: Ethanol/water (3:1 v/v)
Procedure :
-
Combine reagents in a sealed vessel under nitrogen.
-
Heat at 70°C for 4–6 hours with magnetic stirring.
-
Filter the catalyst via external magnet and isolate the product via recrystallization (ethanol).
Key Observations :
-
The Fe₃O₄@Phen@Cu catalyst enhances reaction efficiency (yield: 78–82%) by facilitating Knoevenagel adduct formation and subsequent cyclization.
-
Steric hindrance from the 4-methylbenzylamine necessitates prolonged reaction times compared to standard Hantzsch syntheses.
Analytical Data :
-
FT-IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (ester C=O).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.41–7.15 (m, 8H, aryl), 5.98 (s, 1H, NH), 4.09 (q, 4H, OCH₂), 2.35 (s, 6H, CH₃), 1.22 (t, 6H, CH₃).
Stepwise Synthesis via Partial Hydrolysis and N-Arylation
Initial Hantzsch Synthesis of 4-(3-Nitrophenyl)-1,4-DHP Diester
The core 1,4-DHP structure is first synthesized using a standard Hantzsch reaction, followed by selective N-arylation at the 1-position.
Step 1: Hantzsch Reaction
-
Reagents : 3-Nitrobenzaldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), ammonium acetate (1.5 equiv), TBAHS (tetrabutylammonium hydrogen sulfate, 10 mol%).
-
Conditions : 70°C, 90 minutes in ethanol.
-
Yield : 89% of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Step 2: N-Arylation with 4-Methylphenylboronic Acid
-
Reagents :
-
Yield : 65–68% after column chromatography (hexane/ethyl acetate).
Challenges :
-
N-Arylation of 1,4-DHPs is hindered by the electron-rich nitrogen; Cu-mediated Ullmann-type coupling improves reactivity.
-
Competing ester hydrolysis observed at elevated temperatures necessitates strict anhydrous conditions.
Intercepted-Knoevenagel Condensation for Unsymmetrical Substitution
Mechanistic Rationale and Procedure
This method leverages intercepted Knoevenagel adducts to sequentially introduce aryl groups, ensuring regioselectivity.
Reagents :
-
3-Nitrobenzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
4-Methylbenzylamine (1.0 equiv)
-
Dimedone (1.0 equiv)
Procedure :
-
Form Knoevenagel adduct between 3-nitrobenzaldehyde and ethyl acetoacetate (InCl₃, CH₃CN, 60°C, 2 h).
-
Intercept adduct with 4-methylbenzylamine to generate Mannich base.
-
Cyclize with dimedone under microwave irradiation (100°C, 20 min).
Yield : 74% after silica gel chromatography.
Advantages :
-
InCl₃ catalyzes both Knoevenagel and Michael addition steps, enhancing efficiency.
Comparative Analysis of Methods
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The diethyl ester groups at positions 3 and 5 can undergo hydrolysis under basic or acidic conditions, yielding the corresponding dicarboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.
Aromatic Substitution
The nitro group on the 3-nitrophenyl substituent may participate in reduction or nucleophilic aromatic substitution, though steric hindrance from the dihydropyridine ring could limit reactivity.
Aromatization
Dihydropyridines can undergo oxidation to form pyridines, a reaction often catalyzed by agents like air/oxygen or activated manganese dioxide . This irreversible transformation eliminates the dihydropyridine ring, converting it into a planar pyridine structure.
NMR Data
While specific NMR data for this compound is unavailable, analogous dihydropyridines exhibit characteristic shifts:
| Feature | Typical NMR Range (δ) | Notes |
|---|---|---|
| Ethyl ester (CH₂CH₃) | 1.20–1.30 (t), 4.06–4.30 (q) | Split into triplets and quartets |
| Methyl groups | 2.10–2.35 (s) | Sharp singlets |
| Aromatic protons | 7.00–8.50 (m) | Split by nitrophenyl substituent |
| Dihydropyridine ring | 4.99–5.72 (s) | Singlets for NH and vinylic H |
Data adapted from structural analogs in RSC publications .
Crystallographic Analysis
Crystal structures of related dihydropyridines reveal planar aromatic rings with hydrogen bonding involving the NH group and ester carbonyls . For this compound, intermolecular hydrogen bonds (N–H⋯O) and π-π interactions likely stabilize the crystal lattice.
Comparative Analysis of Related Compounds
| Compound | Key Features | Synthesis Method |
|---|---|---|
| Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | No 4-methylphenyl substituent | Multicomponent Hantzsch reaction |
| Diethyl 4-(4-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Para-methylphenyl substituent | Similar Hantzsch conditions |
| Diethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Para-nitrophenyl substituent | Multicomponent Hantzsch reaction |
This comparison highlights structural variations and their impact on reactivity. The presence of electron-donating methyl groups and electron-withdrawing nitro groups creates diverse electronic environments, influencing reaction pathways .
Scientific Research Applications
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential as calcium channel blockers, which can be used in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives often involves interaction with specific molecular targets. For example, as a potential calcium channel blocker, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects on P-gp Inhibition
The target compound’s activity was compared to two analogs from the same study (Table 1):
| Compound | Substituents (C4/N1) | Yield (%) | Melting Point (°C) | FAR Value |
|---|---|---|---|---|
| 8 | 3-Methoxyphenyl / m-Tolyl | 4 | 96–98 | 1.9 |
| 9 | 3-Methoxyphenyl / 3-Cl | 3 | 108–110 | 3.4 |
| Target | 3-Nitrophenyl / m-Tolyl | 21 | 114–115 | 2.7 |
Key Findings :
- The chlorophenyl substituent in Compound 9 yielded the highest FAR (3.4), suggesting that electron-withdrawing groups enhance P-gp inhibition. However, its synthesis yield was low (3%) due to steric challenges .
- The nitrophenyl group in the target compound provided a balance of moderate activity (FAR = 2.7) and higher synthetic feasibility (21% yield) .
- The methoxyphenyl analog (Compound 8) showed the lowest activity (FAR = 1.9), highlighting the inferiority of electron-donating groups for P-gp inhibition .
Role of Ester Groups
Dimethyl vs. Diethyl Esters :
- A dimethyl analog, Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate, was synthesized via microwave irradiation under solvent-free conditions.
- Diethyl esters generally enhance solubility and metabolic stability compared to bulkier tert-butyl esters (e.g., mebudipine and dibudipine, calcium channel blockers with tert-butyl groups) .
Biological Activity
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound characterized by its unique molecular structure. The compound's biological activity has been the subject of various studies due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₂N₂O₆
- Molecular Weight : 374.39 g/mol
- IUPAC Name : Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- CAS Number : 21829-28-7
The compound features a dihydropyridine core with various substituents that influence its biological activity. The presence of nitrophenyl and methyl groups contributes to its interaction with biological targets.
1. Calcium Channel Modulation
Dihydropyridines are known for their role as calcium channel blockers. Studies have shown that diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivatives can inhibit L-type calcium channels, which are crucial in regulating cardiovascular functions. This action can lead to vasodilation and reduced blood pressure, making these compounds potential candidates for treating hypertension and related cardiovascular diseases .
2. Antioxidant Properties
Research indicates that compounds in this class exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
3. Cholinesterase Inhibition
Some studies have reported that dihydropyridine derivatives can inhibit cholinesterase activity. This inhibition is significant as it may enhance cholinergic neurotransmission, presenting potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound interacts with specific amino acid residues in target proteins (e.g., calcium channels and cholinesterases), establishing critical interactions that modulate their activity .
- Structural Interactions : The unique structure allows for π-alkyl interactions and hydrogen bonding with key residues in enzyme active sites, enhancing binding affinity and specificity .
Table 1: Summary of Biological Activities
Case Study Example
In a study examining the effects of dihydropyridine derivatives on cognitive function, researchers found that a related compound demonstrated significant inhibition of acetylcholinesterase (AChE) activity in vitro. The results suggested potential benefits for cognitive enhancement in models of Alzheimer's disease .
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via modified Hantzsch dihydropyridine synthesis, which involves a one-pot cyclocondensation of an aldehyde (e.g., 3-nitrobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and an ammonium source (e.g., ammonium acetate) under reflux in ethanol or methanol . Key optimization strategies include:
- Solvent selection : Polar protic solvents (ethanol, acetic acid) enhance cyclization efficiency due to their ability to stabilize intermediates .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or iodine can accelerate reaction rates by promoting enamine formation .
- Temperature control : Reflux conditions (70–80°C) balance reaction speed and byproduct minimization .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the boat conformation of the 1,4-dihydropyridine ring and intermolecular interactions (e.g., C–H⋯O hydrogen bonds between nitro and ester groups) .
Basic: How do substituent positions (e.g., 3-nitrophenyl vs. 4-methylphenyl) influence biological activity?
Answer:
The 3-nitrophenyl group at C4 enhances electron-withdrawing effects, increasing calcium channel blockade potency in cardiovascular applications . Conversely, the 4-methylphenyl group at N1 improves lipophilicity, potentially enhancing blood-brain barrier penetration for neurological targets . Structure-activity relationship (SAR) studies recommend substituting the 3-nitro group with halogens (e.g., Cl) to modulate redox stability .
Advanced: How can computational methods (DFT, IRI) optimize synthesis and predict reactivity?
Answer:
- Density Functional Theory (DFT) : Computes frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cyclocondensation reactions. For example, the 3-nitrophenyl group lowers LUMO energy, favoring nucleophilic attack at C4 .
- Independent Gradient Model (IGM) : Visualizes non-covalent interactions (e.g., steric clashes between methyl groups) to rationalize crystallographic packing .
- ICReDD’s feedback loop : Combines quantum chemical reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
Advanced: What strategies resolve contradictions in crystallographic data (e.g., torsion angles, hydrogen bonding)?
Answer:
Discrepancies in dihedral angles (e.g., 1,4-dihydropyridine ring puckering) arise from crystal packing forces. Methodological solutions include:
- Comparative analysis : Benchmark torsion angles against structurally analogous compounds (e.g., diethyl 4-(2,4-dichlorophenyl) derivatives show similar C4-phenyl deviations of ±5°) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) to explain lattice-dependent conformational flexibility .
- Temperature-dependent XRD : Resolves dynamic disorder by collecting data at 100 K (reduces thermal motion artifacts) .
Advanced: How can substituent electronic effects be analyzed using combined experimental and computational approaches?
Answer:
- Electrostatic Potential (ESP) Maps : Identify electron-deficient regions (e.g., near the nitro group) for nucleophilic attack sites .
- Polarizable Continuum Model (PCM) : Simulates solvent effects on redox potentials, explaining why acetonitrile stabilizes the radical anion intermediate better than ethanol .
- In situ FTIR : Tracks intermediate formation (e.g., enamine vs. keto-enol tautomers) to validate computational reaction pathways .
Basic: What are the key stability challenges during storage, and how are they mitigated?
Answer:
- Light sensitivity : The 3-nitrophenyl group undergoes photodegradation; store in amber vials at –20°C .
- Hydrolysis : Ester groups degrade in humid conditions; use desiccants (silica gel) in storage .
- Oxidation : The 1,4-dihydropyridine ring is prone to air oxidation; purge solutions with nitrogen or argon .
Advanced: How do isotopic labeling and advanced MS techniques elucidate metabolic pathways?
Answer:
- ¹³C/²H labeling : Tracks metabolic cleavage of ester groups (e.g., hepatic hydrolysis to dicarboxylic acids) .
- High-Resolution Mass Spectrometry (HRMS) : Identifies phase I metabolites (e.g., nitro-reduction products at m/z 454.1502) .
- MS/MS fragmentation : Differentiates regioisomers (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives) via diagnostic ions (e.g., m/z 181 for 3-nitrobenzyl) .
Advanced: What statistical methods address batch-to-batch variability in biological assays?
Answer:
- Design of Experiments (DoE) : Uses factorial designs to isolate variables (e.g., purity, solvent residue) impacting IC₅₀ values .
- Principal Component Analysis (PCA) : Correlates structural impurities (e.g., unreacted aldehyde) with reduced calcium channel blockade efficacy .
- QbD (Quality by Design) : Optimizes synthesis parameters (e.g., stoichiometry, pH) to ensure ≤2% impurity thresholds .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation of fine powders .
- Ventilation : Use fume hoods for weighing and reactions to mitigate exposure to nitroaromatic vapors .
- Spill management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
